L-tert-Leucine
Overview
Description
L-tert-Leucine is an essential amino acid that constitutes one third of our muscle protein . It plays a crucial role in the development of chiral pharmaceutically active chemicals . It can be used as a food additive and is involved in the formation of sterols .
Synthesis Analysis
Enantiopure L-tert-leucine (L-Tle) can be synthesized through reductive amination of trimethylpyruvate. This process is catalyzed by cell-free extracts of recombinant Escherichia coli coexpressing leucine dehydrogenase (LeuDH) and formate dehydrogenase (FDH) . Another method involves the asymmetric synthesis of L-tert-leucine from trimethylpyruvate using branched-chain aminotransferase (BCAT) from Escherichia coli in the presence of L-glutamate .Molecular Structure Analysis
The molecular formula of L-tert-Leucine is C6H13NO2 . It has a molecular weight of 131.17 . The InChI key is NPDBDJFLKKQMCM-SCSAIBSYSA-N .Chemical Reactions Analysis
Leucine dehydrogenase (LeuDH) is frequently used to prepare L-tert-leucine from the α-keto acid precursor trimethylpyruvate . The inhibitory effect of high-concentration substrates limits its large-scale application .Physical And Chemical Properties Analysis
L-tert-Leucine appears as a white powder . It has a melting point of ≥300 °C . Its optical activity is [α]20/D -9.5°, c = 3 in H2O . It is soluble in 1 M HCl at 50 mg/mL .Scientific Research Applications
Synthesis of Pharmaceutical Active Ingredients : L-tert-Leucine and its derivatives are used as building blocks in pharmaceuticals. For example, it's involved in the synthesis of chiral drugs, and its production often employs leucine dehydrogenase (LeuDH) as a key enzyme (Jiang et al., 2017).
Chiral Auxiliaries and Ligands : It serves as a crucial component for chiral auxiliaries and ligands. Studies have focused on optimizing the synthesis of L-tert-Leucine, such as through directed evolution of LeuDH for enhanced efficiency (Zhu et al., 2016).
Animal Feed Additive and Nutrition Fortifier : Beyond pharmaceutical applications, L-tert-Leucine is used as an animal feed additive and nutrition fortifier. Research on novel leucine dehydrogenases for its biosynthesis has implications for the food industry as well (Jia et al., 2021).
Industrial Biocatalysis : L-tert-Leucine's production often involves biocatalysis, utilizing genetically engineered Escherichia coli or other bacteria. Studies explore optimizing these processes for higher yields and efficiency (Wang et al., 2020).
Enzymatic Methods for Production : Enzymatic methods for L-tert-Leucine production are researched for their advantages over chemical methods, with studies focusing on various enzymes like LeuDH and formate dehydrogenase for improved catalytic efficiency (Lu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3,3-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDBDJFLKKQMCM-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017204 | |
Record name | 3-Methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-tert-Leucine | |
CAS RN |
20859-02-3 | |
Record name | L-tert-Leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20859-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-L-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Valine, 3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-L-VALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6RFC9IVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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